molecular formula C10H11F4N B13960452 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline

4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13960452
M. Wt: 221.19 g/mol
InChI Key: SDEOFOORCGKDFF-UHFFFAOYSA-N
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Description

4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity by influencing electronic and steric properties. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of fluoro, trifluoromethyl, and isopropyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

4-fluoro-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F4N/c1-7(2)15(10(12,13)14)9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

SDEOFOORCGKDFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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